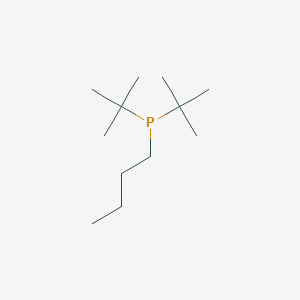

Di-t-butyl(n-butyl)phosphine

Descripción general

Descripción

Di-tert-butylphosphine is a type of phosphine ligand that is used in the synthesis of a variety of other ligands . It is also known by the synonym Bis (tert-butyl)phosphine .

Synthesis Analysis

Di-tert-butylphosphine can be synthesized through a variety of methods. One such method involves reacting methanesulfonic acid with a palladium solution and tri-tert-butylphosphino . Another method involves the use of the “directed ortho metalation” methodology to introduce the diphenylphosphino group to the benzene ring .Molecular Structure Analysis

The molecular formula of Di-tert-butylphosphine is C12H27P . Its molecular weight is 202.32 g/mol . The exact mass is 202.185043 g/mol .Chemical Reactions Analysis

Di-tert-butylphosphine is used in a variety of chemical reactions. It is particularly useful in cross-coupling reactions such as the Buchwald-Hartwig Cross Coupling Reaction, the Heck Reaction, and the Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

Di-tert-butylphosphine is a colorless liquid . It has a density of 0.79 g/mL at 25 °C . It is also air sensitive .Aplicaciones Científicas De Investigación

Catalysis and Ligand Design

Di-tert-butyl(n-butyl)phosphine serves as a versatile ligand in transition metal catalysis. Its steric bulkiness and electron-donating properties make it an excellent choice for stabilizing metal complexes. Researchers employ tBuP(nBu) in palladium-catalyzed cross-coupling reactions, such as the coupling of arylboronic acids with phenyliodonium ylides of hydroxyquinones . Additionally, it participates in α-arylation reactions with aryl halides.

Phosphitylation Reactions

This compound acts as a reagent for the efficient phosphorylative conversion of alcohols into their corresponding dibenzylphosphorotriesters. These phosphorylated derivatives find applications in organic synthesis and drug development .

Photochemical Studies

Researchers have explored the photochemistry of Di-tert-butyl(n-butyl)phosphine. Under UV light, it readily dimerizes to form a ladderane-type phosphaalkyne tetramer. The initial step involves isomerization to a 1,2-diphosphacyclobutadiene, which subsequently undergoes a [2 + 2] cycloaddition to yield the tetramer. This photochemical behavior provides insights into its reactivity and electronic properties .

Steric Effects in Nucleophilic and Electrophilic Reactions

Studies have investigated the reactions of mono- and di-tert-butyl phosphorus compounds to assess the importance of steric factors in nucleophilic and electrophilic processes at trivalent phosphorus. These investigations shed light on the role of bulky substituents in chemical reactivity .

Phosphorus-Based Tetrahedral Molecules

Di-tert-butyl(n-butyl)phosphine belongs to a class of phosphorus-based tetrahedral molecules. Its isolobal relationship with white phosphorus (P4) and its pronounced spherical aromaticity make it an intriguing subject for theoretical and experimental studies .

Mecanismo De Acción

Target of Action

Di-t-butyl(n-butyl)phosphine is a bulky secondary phosphine ligand . It primarily targets organometallic compounds and is used in many synthetic and catalytic applications .

Mode of Action

The compound interacts with its targets by serving as a ligand, a molecule that binds to another (usually larger) molecule. In this case, Di-t-butyl(n-butyl)phosphine binds to organometallic compounds, facilitating various chemical reactions .

Biochemical Pathways

It’s known that the compound plays a crucial role in organometallic synthetic and catalytic applications . This suggests that it may influence pathways related to these processes.

Pharmacokinetics

Given its use in synthetic and catalytic applications, it’s likely that these properties would be highly dependent on the specific conditions of its use .

Result of Action

The primary result of Di-t-butyl(n-butyl)phosphine’s action is the facilitation of chemical reactions in organometallic synthetic and catalytic applications . The specific molecular and cellular effects would depend on the nature of these reactions.

Action Environment

Di-t-butyl(n-butyl)phosphine is air sensitive and hazardous . Its action, efficacy, and stability are likely to be influenced by environmental factors such as exposure to air and moisture . Therefore, it’s typically handled under inert gas and stored in a well-ventilated place with the container kept tightly closed .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

butyl(ditert-butyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKBSRFAWDZHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-t-butyl(n-butyl)phosphine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)

![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)